z-Pseudosubstrate inhibitory peptide

描述

Historical Discovery and Nomenclature

The ζ-pseudosubstrate inhibitory peptide emerged from decades of protein kinase research, with its conceptual foundation rooted in the discovery of pseudosubstrate domains in the 1980s. The seminal work by House and Kemp in 1987 demonstrated that protein kinase C contains a pseudosubstrate sequence in its regulatory domain that maintains the enzyme in an inactive state. This regulatory domain contains an amino acid sequence between residues 19 and 36 that resembles a substrate phosphorylation site in its distribution of basic residue recognition determinants.

The specific development of ZIP as a research tool was driven by the need to investigate the role of protein kinase Mζ in synaptic plasticity and memory formation. Protein kinase Mζ is generated via an alternative transcriptional start site in the atypical protein kinase C ζ isoform, which removes N-terminal regulatory elements, including the inhibitory pseudosubstrate domain, consequently rendering the kinase constitutively active. This unique characteristic made protein kinase Mζ an attractive target for studying long-term memory maintenance mechanisms.

The nomenclature "ZIP" derives from its function as a "ζ-inhibitory peptide," reflecting its original design purpose as a specific inhibitor of the protein kinase C ζ isoform. The peptide sequence corresponds to the pseudosubstrate domain of protein kinase C ζ and is typically synthesized with myristoylation to enhance cellular permeability.

Structural Classification Within Pseudosubstrate Inhibitors

ZIP belongs to a broader family of pseudosubstrate-derived inhibitory peptides that exploit the natural autoinhibitory mechanisms found in protein kinases. The structural foundation of pseudosubstrate inhibitors lies in their ability to occupy the active site of kinases while lacking the critical serine or threonine residues required for phosphorylation.

The pseudosubstrate region is present in all three classes of protein kinase C and consists of a small sequence of amino acids that mimic a substrate and bind the substrate-binding cavity in the catalytic domain. These regions lack critical serine or threonine phosphoacceptor residues, keeping the enzyme inactive until appropriate activation signals are received.

Table 1: Structural Characteristics of ZIP and Related Pseudosubstrate Inhibitors

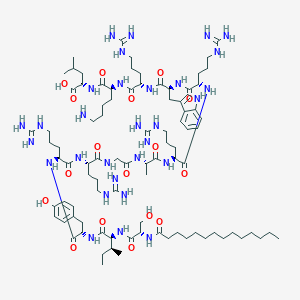

The structural classification of ZIP within pseudosubstrate inhibitors reveals several critical features. The peptide sequence (Myristoyl-Ser-Ile-Tyr-Arg-Arg-Gly-Ala-Arg-Arg-Trp-Arg-Lys-Leu-OH) contains multiple basic arginine residues that are essential for binding to the catalytic site. The presence of alanine at position 7 (instead of serine or threonine) prevents phosphorylation while maintaining the structural requirements for enzyme binding.

Recent research has demonstrated that ZIP exhibits promiscuous binding to multiple protein kinase C isoforms rather than selective inhibition of protein kinase C ζ. This discovery has fundamentally altered understanding of ZIP's mechanism of action and expanded its classification from a specific inhibitor to a broad-spectrum protein kinase C modulator.

Evolutionary Context of Pseudosubstrate Domains in Protein Kinase Regulation

The evolutionary development of pseudosubstrate domains represents a sophisticated regulatory mechanism that emerged early in eukaryotic evolution. Protein crystallography has revealed that protein kinases possess extended protein-substrate-binding grooves associated with their active sites, and the pseudosubstrate mechanism exploits these structural features for autoregulation.

Evolutionary analysis indicates that most serine/threonine protein kinase specificities at the active site arose early during the evolution of eukaryotic protein kinases, around the time of the last eukaryotic common ancestor. The proliferation of kinase families occurred through mechanisms that rapidly explored the space of possible target motifs, with approximately 55% of kinase families estimated to have arisen in a universal ancestor.

The pseudosubstrate regulatory mechanism demonstrates "masterly economy" in nature's approach to enzyme regulation, as it exploits the active site to both recognize substrates with great specificity and autoregulate by remaining inactive until appropriate activation signals are received. This dual functionality has been preserved across evolutionary timescales, indicating its fundamental importance in cellular signaling.

Table 2: Evolutionary Timeline of Protein Kinase Development

属性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKARHQCXWSUMV-HOHDCHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H154N30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1928.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of the Z-Pseudosubstrate Inhibitory Peptide, also known as Zeta Inhibitory Peptide (ZIP), is the Protein Kinase M ζ (PKMζ) . PKMζ is a constitutively active, atypical Protein Kinase C (PKC) isozyme involved in Long-Term Potentiation (LTP) maintenance. LTP is a long-lasting enhancement in signal transmission between two neurons that results from their synchronous activation and is widely considered one of the major cellular mechanisms that underlies learning and memory.

Mode of Action

ZIP is a novel, cell-permeable inhibitor of PKMζ. It selectively blocks PKMζ-induced synaptic potentiation in hippocampal slices in vitro. The peptide is thought to exert its cellular action primarily by inhibiting PKC catalytic activity. The zip-sensitive catalytic core of pkc is known to participate in the enzyme’s subcellular targeting, suggesting an additional mode of zip action.

Biochemical Pathways

ZIP’s action on PKMζ affects the biochemical pathways involved in synaptic potentiation and memory formation. By inhibiting PKMζ, ZIP disrupts the maintenance of LTP, a process that is crucial for memory storage. This disruption affects the downstream effects of LTP, including the strengthening of synaptic connections and the encoding of specific memories in a network.

Pharmacokinetics

It is known that zip is cell-permeable, which suggests that it can readily cross cell membranes to reach its target, PKMζ

Result of Action

ZIP’s inhibition of PKMζ has significant effects at the molecular and cellular levels. It reverses late-phase LTP and produces a persistent loss of 1-day-old spatial memory following central administration in vivo. This suggests that ZIP can effectively erase certain types of memories by disrupting the LTP process.

生化分析

Biochemical Properties

Zeta Inhibitory Peptide selectively blocks PKMζ-induced synaptic potentiation in hippocampal slices in vitro. It interacts with the atypical protein kinase Mζ (PKMζ), a constitutively active, atypical PKC isozyme involved in LTP maintenance.

Cellular Effects

Zeta Inhibitory Peptide has been shown to reverse late-phase LTP (IC 50 = 1 - 2.5 μM) and produces persistent loss of 1-day-old spatial memory following central administration in vivo. It also induces redistribution of the AMPA receptor GluA1 in HEK293 cells and primary cortical neurons, and decreases AMPA receptor-mediated currents in the nucleus accumbens.

Molecular Mechanism

Zeta Inhibitory Peptide exerts its effects at the molecular level by inhibiting PKMζ, a protein kinase involved in the maintenance of LTP.

Temporal Effects in Laboratory Settings

The effects of Zeta Inhibitory Peptide have been studied over time in laboratory settings. It has been found to induce a dose-dependent increase in spontaneous activity of neurons in dissociated cultures of rat hippocampus.

Dosage Effects in Animal Models

The effects of Zeta Inhibitory Peptide vary with different dosages in animal models. It has been shown to attenuate the expression of cocaine-conditioned reward when introduced into the nucleus accumbens.

生物活性

The z-Pseudosubstrate inhibitory peptide, commonly referred to as ZIP (Zeta Inhibitory Peptide), is a synthetic myristoylated peptide derived from the pseudosubstrate domain of atypical protein kinase C (PKC) ζ. This compound has garnered significant attention in neuroscience and pharmacology due to its role in modulating synaptic plasticity and memory processes. This article delves into the biological activity of ZIP, highlighting its mechanisms, effects on neuronal function, and implications for memory and learning.

ZIP primarily acts as an inhibitor of PKMζ, the constitutively active isoform of PKCζ. The mechanism by which ZIP exerts its effects involves several key processes:

- Inhibition of PKMζ Activity : ZIP binds to the catalytic core of PKMζ, preventing its activation and subsequent downstream signaling. This inhibition disrupts long-term potentiation (LTP), a cellular mechanism underlying memory formation .

- Broad-Spectrum Interaction : Recent studies have shown that ZIP does not exclusively inhibit PKMζ but also interacts with other PKC isoforms, including conventional and novel PKCs. This suggests that ZIP may have a broader range of cellular targets than previously understood .

- Calcium Influx Induction : ZIP has been reported to induce a dose-dependent increase in intracellular calcium levels ([Ca²⁺]i) in neuronal cultures, which can lead to excitotoxicity at higher concentrations. This effect is not blocked by conventional calcium channel inhibitors, indicating a unique mechanism of action .

Effects on Neuronal Function

ZIP's influence on neuronal activity has been extensively studied, revealing both beneficial and detrimental effects:

- Disruption of Synaptic Plasticity : Application of ZIP has been shown to reverse established LTP and impair various forms of long-term memory in animal models. These findings are significant in understanding the molecular basis of memory-related disorders .

- Neuronal Toxicity : At concentrations above 5 μM, ZIP induces excitotoxic death in cultured neurons, raising concerns about its potential cytotoxic effects when used experimentally .

Case Studies and Research Findings

Several studies have explored the biological activity of ZIP, providing insights into its effects on memory and learning:

- Memory Impairment Studies : In experiments involving PKCζ knockout mice, ZIP application still resulted in impaired LTP and memory performance, suggesting alternative mechanisms beyond PKCζ inhibition. This highlights the complexity of ZIP's action and its potential interactions with other signaling pathways .

- Anxiety Reduction : In a study involving valproic acid (VPA) mice models, infusion of ZIP into the basolateral amygdala significantly reduced anxiety levels. This suggests that modulation of PKMζ activity can influence emotional behaviors .

- Cell Growth Inhibition : Beyond its role in neuronal function, ZIP has been shown to inhibit Akt activity when delivered into cells, leading to reduced cell growth. This indicates potential applications in cancer research where regulation of cell proliferation is critical .

Data Table: Summary of ZIP Effects

| Study | Model | Concentration | Effect Observed |

|---|---|---|---|

| Ling et al., 2006 | Rat hippocampal slices | 1–10 μM | Reversal of LTP |

| Sajikumar et al., 2005 | Neuronal cultures | >5 μM | Induction of excitotoxicity |

| Kwapis & Helmstetter, 2014 | PKCζ KO mice | 1 μM | Impaired memory performance |

| Frontiers in Molecular Neuroscience, 2019 | VPA mice model | 10 mM infusion | Reduced anxiety levels |

科学研究应用

Key Applications

-

Memory Research

- Disruption of Long-Term Memory : ZIP has been used to demonstrate its effects on long-term memory by infusing it into specific brain regions, such as the hippocampus and perirhinal cortex. Studies indicate that ZIP can impair established memories in animal models, providing insights into the molecular basis of memory retention and retrieval .

- Synaptic Plasticity Studies : Research utilizing ZIP has revealed its role in reversing LTP, suggesting that persistent PKMζ activity is critical for maintaining synaptic changes associated with learning .

-

Neuroscience Experiments

- Neuronal Activity Modulation : Infusions of ZIP have been shown to increase spontaneous neuronal activity and intracellular calcium levels in hippocampal neurons, impacting neuronal excitability .

- Behavioral Studies : In behavioral assays, ZIP administration has been linked to alterations in learning tasks such as conditioned taste aversion and spatial learning, indicating its potential use in studying cognitive processes .

-

Physiological Effects

- Impact on Sleep Needs : Recent studies have explored the effects of ZIP on sleep regulation by injecting it into cortical areas, leading to reduced sleep need without affecting overall sleep architecture .

- Neurodegenerative Research : Given its role in synaptic function, ZIP may also be investigated for its potential implications in neurodegenerative diseases where synaptic integrity is compromised.

Case Studies

相似化合物的比较

Key Properties of ZIP:

- CAS Number : 863987-12-6 (active ZIP)

- Sequence : Myristoylated synthetic peptide (e.g., Myr-SIYRRGARRWRKL-OH)

- Solubility : Water-soluble (≥2.18 mg/mL with gentle warming)

- IC₅₀ : 1–2.5 μM in synaptic plasticity models

- Applications :

Comparison with Similar Compounds

ZIP vs. Scrambled ZIP (Negative Control)

Scrambled ZIP is a sequence-randomized version of ZIP used to confirm the specificity of ZIP’s effects.

| Property | ZIP | Scrambled ZIP |

|---|---|---|

| CAS Number | 863987-12-6 | 908012-18-0 |

| Sequence | Myr-SIYRRGARRWRKL-OH | Myr-RLYRKRIWRSAGR-OH |

| Solubility | Soluble in water | Requires DMSO or heated water |

| Biological Role | PKMζ/PKCζ inhibitor | No inhibitory activity |

| Applications | Functional studies | Negative control in experiments |

Key Insight : Scrambled ZIP lacks the pseudosubstrate sequence critical for kinase inhibition, validating ZIP’s mechanistic specificity .

ZIP vs. ATP-Competitive Kinase Inhibitors

ATP-competitive inhibitors (e.g., staurosporine) bind the ATP-binding site of kinases, whereas ZIP targets the substrate-binding domain.

| Property | ZIP | ATP-Competitive Inhibitors |

|---|---|---|

| Mechanism | Pseudosubstrate mimicry | ATP-binding site blockade |

| Selectivity | High for atypical PKC isoforms | Broad-spectrum activity |

| IC₅₀ | 1–2.5 μM | Often <1 nM |

| Applications | Synaptic plasticity, memory | Cancer, inflammatory diseases |

Key Insight : ZIP’s pseudosubstrate mechanism offers isoform selectivity, reducing off-target effects compared to ATP-competitive inhibitors .

ZIP vs. Gastric Inhibitory Peptide (GIP)

GIP is an endogenous hormone regulating insulin secretion, while ZIP is a synthetic kinase inhibitor.

| Property | ZIP | Gastric Inhibitory Peptide (GIP) |

|---|---|---|

| Structure | Synthetic myristoylated peptide | Natural 42-amino-acid peptide |

| Target | PKMζ/PKCζ | GIP receptor (G-protein coupled) |

| Function | Kinase inhibition | Stimulates insulin secretion |

| Therapeutic Area | Neurological disorders | Type 2 diabetes, obesity |

ZIP vs. Anisomycin

Anisomycin, a protein synthesis inhibitor, blocks LTP by preventing plasticity-related protein synthesis, contrasting ZIP’s kinase inhibition.

| Property | ZIP | Anisomycin |

|---|---|---|

| Mechanism | PKMζ/PKCζ inhibition | Ribosomal protein synthesis blockade |

| Specificity | Targets kinase activity | Broad-spectrum protein synthesis |

| Applications | Acute LTP reversal | Chronic LTP prevention |

| Toxicity | Low | High (induces stress responses) |

Key Insight : ZIP’s effects are rapid and reversible, whereas anisomycin causes global protein synthesis inhibition with off-target consequences .

Controversies and Limitations

- Dosage Sensitivity: ZIP’s efficacy is concentration-dependent, with higher doses (>10 mM) causing nonsynaptic effects .

准备方法

Resin Activation and Amino Acid Coupling

Wang resin functionalized with hydroxymethyl groups is activated using a Mitsunobu reaction for tyrosine attachment, as demonstrated in PKC δ pseudosubstrate synthesis. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) facilitate amide bond formation between successive Fmoc-protected amino acids. Side-chain protections include t-butyl (tBu) for tyrosine and trityl (Trt) for cysteine.

Deprotection and Cleavage

After sequence assembly, the peptide-resin undergoes cleavage using trifluoroacetic acid (TFA) cocktails containing scavengers like ethanedithiol (EDT) and water (95:2.5:2.5 v/v). This step removes side-chain protections and liberates the peptide from the resin. For ZIP, final purities exceeding 95% are achieved via reversed-phase HPLC using gradients of water and acetonitrile with 0.1% TFA.

Post-Synthesis Modifications for Enhanced Stability and Delivery

Myristoylation for Membrane Permeability

A myristic acid group is appended to ZIP’s N-terminus to enable cell penetration. Myristoylation is performed on-resin using myristic acid pre-activated with HBTU, followed by final cleavage. This modification mimics endogenous lipidated peptides, allowing ZIP to traverse cell membranes without additional transfection agents.

Biotinylation for Affinity Purification

Biotin tags are introduced via lysine side chains or N-terminal conjugation for pull-down assays. In PKC interaction studies, biotinylated ZIP (5 µg) is incubated with streptavidin-coated beads to isolate PKC isoforms from brain extracts.

Conformational Constraint Strategies

Stapled Peptide Synthesis

To enhance proteolytic resistance, olefinic amino acids are incorporated at positions 4 and 8 of ZIP, followed by ring-closing metathesis (RCM) using Grubbs catalyst. Stapling reduces conformational flexibility, improving binding affinity to PKC isoforms. However, over-constraint may disrupt pseudosubstrate interactions, as seen in stapled PKA inhibitors with reduced K<sub>D</sub> values.

Disulfide Cross-Linking

Intramolecular disulfide bonds are formed by oxidizing cysteine residues under mild conditions (e.g., 2,2′-dithiodipyridine). For PKC δ inhibitors, this strategy improved serum stability by 3-fold compared to linear analogs.

Vector Conjugation for Targeted Delivery

ZIP is often fused to cell-penetrating peptides (CPPs) like Antennapedia or TAT (HIV transactivator of transcription). The Antennapedia domain (residues 43–58) is conjugated via a disulfide bond to ZIP’s C-terminus, enabling receptor-independent uptake. For example, TAT-PRL fusion peptides showed 10-fold higher intracellular accumulation than unmodified analogs.

Quality Control and Functional Validation

Analytical HPLC and Mass Spectrometry

Purified ZIP is characterized using C18 columns with UV detection at 214 nm. MALDI-TOF mass spectrometry confirms molecular weight (e.g., observed m/z: 1923.1 for Myr-SIYRRGARRWRKL vs. calculated 1923.4).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。